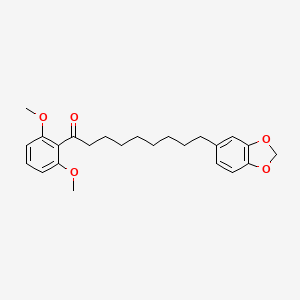
2,2',2'',2'''-(Butane-1,1,1,2-tetrayl)tetraphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol is an organic compound characterized by its unique structure, which includes four phenol groups attached to a central butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol typically involves the reaction of butane-1,1,1,2-tetrayl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butane-1,1,1,2-tetrayl chloride+4Phenol→2,2′,2′′,2′′′−(Butane−1,1,1,2−tetrayl)tetraphenol+4HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as distillation and recrystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the original compound
Applications De Recherche Scientifique
2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with multiple phenolic groups.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final products.
Mécanisme D'action
The mechanism of action of 2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol is primarily related to its phenol groups. These groups can donate hydrogen atoms, making the compound an effective antioxidant. The molecular targets and pathways involved include:
Antioxidant Activity: The phenol groups can neutralize free radicals, preventing oxidative damage to cells and tissues.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylethylene: Similar structure but with an ethylene backbone instead of butane.
Tetraphenylmethane: Contains a methane backbone with four phenyl groups.
Tetraphenylsilane: Silicon atom at the center with four phenyl groups attached.
Uniqueness
2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol is unique due to its butane backbone, which provides different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and applications in various fields.
Propriétés
Numéro CAS |
113588-12-8 |
|---|---|
Formule moléculaire |
C28H26O4 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
2-[1,1,1-tris(2-hydroxyphenyl)butan-2-yl]phenol |
InChI |
InChI=1S/C28H26O4/c1-2-20(19-11-3-7-15-24(19)29)28(21-12-4-8-16-25(21)30,22-13-5-9-17-26(22)31)23-14-6-10-18-27(23)32/h3-18,20,29-32H,2H2,1H3 |
Clé InChI |
JNAZWELHQAGDGS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1O)C(C2=CC=CC=C2O)(C3=CC=CC=C3O)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



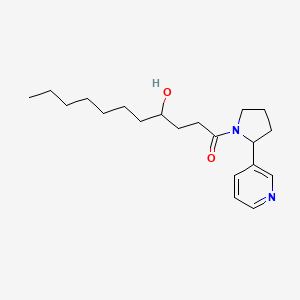
![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)

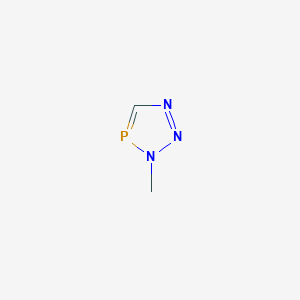
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
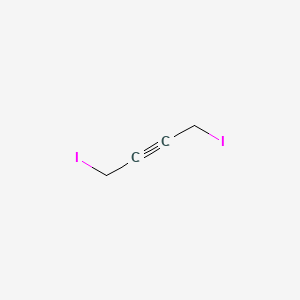
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
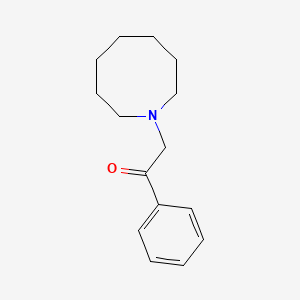
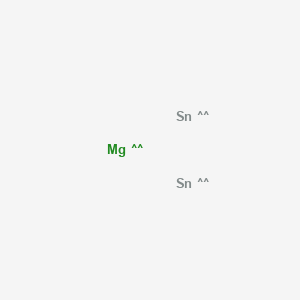
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
